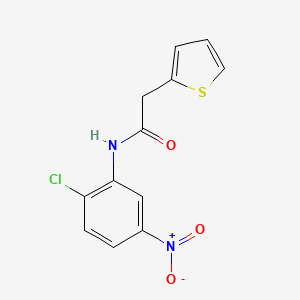
N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide, also known as clofenamide, is a synthetic compound that has been widely used in scientific research for its various biological activities. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes.
Wirkmechanismus
Clofenamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This leads to the accumulation of carbon dioxide in the tissues, which can cause acidosis and other physiological effects. In addition, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
Clofenamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the inhibition of matrix metalloproteinases, and the modulation of various signaling pathways. These effects have been studied in various cell lines and animal models, and have been found to be relevant to many physiological processes, including acid-base balance, fluid secretion, tissue remodeling, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
Clofenamide has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase II, its ability to inhibit matrix metalloproteinases, and its anti-inflammatory and anti-tumor activities. However, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide, including its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and osteoporosis. In addition, the development of new analogs of N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide with improved pharmacological properties and selectivity for specific isoforms of carbonic anhydrase could lead to the discovery of new drugs with novel mechanisms of action. Finally, the use of N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide as a tool for the study of carbonic anhydrase and matrix metalloproteinases in various physiological processes could provide valuable insights into the role of these enzymes in health and disease.
Synthesemethoden
Clofenamide can be synthesized by the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of 2-amino-5-chloronitrobenzene and triethylamine. The resulting product is then reacted with ethyl chloroformate to obtain N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide. The synthesis of N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide has been described in detail in the literature, and the compound can be obtained with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Clofenamide has been extensively studied for its biological activities, including its inhibitory effects on carbonic anhydrase, which is involved in the regulation of acid-base balance and fluid secretion in many tissues. Clofenamide has been shown to be a potent inhibitor of carbonic anhydrase II, which is the most abundant isoform in the human body. In addition, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities, making it a promising candidate for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(15(17)18)6-11(10)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYPJWWVKVVKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2791528.png)
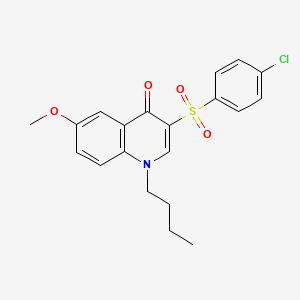
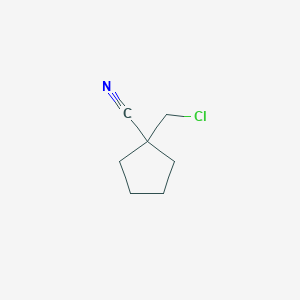

![ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2791533.png)
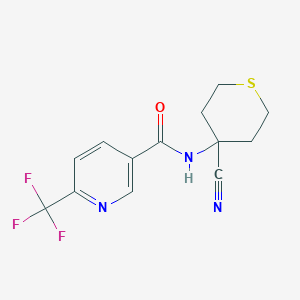
![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2791535.png)
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2791537.png)

![Methyl 3-(2,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2791540.png)
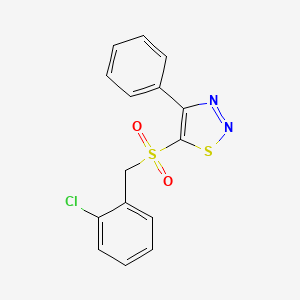

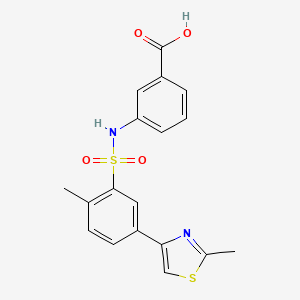
![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)